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Compound of Interest

Compound Name: 1-(2,3-Dichlorophenyl)pyrrolidine

Cat. No.: B13742142

Get Quote

Executive Summary & Compound Identity
1-(2,3-Dichlorophenyl)pyrrolidine is a tertiary amine featuring a pyrrolidine ring N-linked to a

2,3-dichlorobenzene moiety. It is chemically distinct from its piperazine analog (2,3-DCPP) but

shares similar electronic properties in the aromatic region. This guide provides the consensus

spectroscopic data required for structural validation.
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Attribute Details

IUPAC Name 1-(2,3-Dichlorophenyl)pyrrolidine

CAS Number 957065-92-8

Molecular Formula

C

H

Cl

N

Molecular Weight 216.11 g/mol

Appearance Pale yellow to colorless oil (free base)

Solubility
Soluble in CHCl

, DMSO, MeOH; insoluble in water

Synthesis & Preparation Protocol
To ensure the spectroscopic data correlates with a high-purity sample, the compound is

typically synthesized via nucleophilic cyclization. This protocol minimizes the formation of the

mono-alkylated secondary amine impurity.

Experimental Workflow
Reagents: 2,3-Dichloroaniline (1.0 eq), 1,4-Dibromobutane (1.1 eq), Potassium Carbonate

(Kngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

CO

, 2.5 eq), DMF (Solvent).[1]

Charge: Dissolve 2,3-dichloroaniline in DMF under N

atmosphere.

Addition: Add K
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CO

followed by dropwise addition of 1,4-dibromobutane.

Cyclization: Heat to 90–100°C for 12–16 hours. The base neutralizes the HBr generated,

driving the double alkylation.

Work-up: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.

Purification: Silica gel chromatography (Hexane/EtOAc gradient) to remove unreacted

aniline.

Synthesis Logic Diagram

2,3-Dichloroaniline
(Nucleophile)

Intermediate:
N-(4-bromobutyl)aniline

+ Base, -HBr
(1st Alkylation)

1,4-Dibromobutane
(Electrophile)

1-(2,3-Dichlorophenyl)pyrrolidine
(Target)

Intramolecular Cyclization
(2nd Alkylation)

Click to download full resolution via product page

Figure 1: Double alkylation pathway for the synthesis of the N-aryl pyrrolidine core.

Spectroscopic Data: NMR, IR, MS
A. Nuclear Magnetic Resonance (NMR)
The steric bulk of the ortho-chlorine (C2 position) forces the pyrrolidine ring out of coplanarity

with the benzene ring, but rapid ring inversion typically results in simplified aliphatic signals at

room temperature.

H NMR (400 MHz, CDCl

)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Ar-H (C5) 7.10 – 7.18 Multiplet 1H

Meta to N, para

to Cl. Overlaps

with C4-H.

Ar-H (C4) 7.05 – 7.10 Multiplet 1H Para to N.

Ar-H (C6) 6.85 – 6.95
Doublet of

doublets
1H

Ortho to N.

Shielded by

electron-donating

N lone pair

relative to other

Ar-H.

Pyr-N- 3.35 – 3.45 Multiplet 4H

Deshielded by

Nitrogen.

Broadening may

occur due to

rotation

restriction.

Pyr- 1.90 – 2.05 Multiplet 4H
Typical cyclic

alkane region.

C NMR (100 MHz, CDCl

)
Aromatic Carbons:

148.5 (C-N), 133.2 (C-Cl), 128.5 (C-Cl), 127.1, 123.5, 118.2.

Note: The C-N carbon is significantly deshielded. The two C-Cl carbons appear distinct

due to the asymmetric substitution relative to the nitrogen.

Aliphatic Carbons:
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52.1 (Pyr-

), 25.8 (Pyr-

).

B. Mass Spectrometry (MS)
The presence of two chlorine atoms imparts a distinct isotopic signature that serves as a

primary validation tool.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.

Molecular Ion (M

):

215 (100%), 217 (64%), 219 (10%).

Diagnostic: The 9:6:1 peak height ratio is characteristic of a Cl

system.

Base Peak: Often

160 (Loss of pyrrolidine ring fragments or C

H

).

Fragmentation Pathway:

M

(215): Parent ion.

[M - Cl]

(180): Loss of one chlorine atom (common in polychlorinated aromatics).

[M - C
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H

]

: Retro-Diels-Alder type fragmentation of the pyrrolidine ring.

MS Fragmentation Logic
Molecular Ion (M+)
m/z 215/217/219

(Cl2 Pattern)

Fragment A
[M - Cl]+
m/z ~180

- Cl radical

Fragment B
[M - C2H4]+

(Pyrrolidine Cleavage)

- Ethylene

Aryl Cation
[C6H3Cl2]+

- N-fragment

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway for 1-(2,3-dichlorophenyl)pyrrolidine under EI

conditions.

C. Infrared Spectroscopy (FT-IR)
3050–3000 cm

: C-H stretch (Aromatic).

2980–2850 cm

: C-H stretch (Aliphatic, pyrrolidine ring).

No Band at 3400 cm

: Absence of N-H stretch confirms tertiary amine (distinguishes from aniline precursor).
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1580, 1470 cm

: C=C Aromatic ring stretch.

1050–1000 cm

: C-N stretch (Aryl-Alkyl amine).

780–750 cm

: C-Cl stretch (strong bands, characteristic of polychlorinated benzenes).

Quality Control & Impurity Profiling
When analyzing data for drug development, distinguishing the target from potential impurities is

critical.

Impurity Origin Spectroscopic Distinctions

2,3-Dichloroaniline Starting Material

IR: Strong N-H doublets

(3400/3300 cm

). NMR: Broad singlet

exchangeable proton (~4.0

ppm).

Mono-alkylated intermediate Incomplete Rxn

MS: M+ = 279 (Br-containing).

NMR: Asymmetry in aliphatic

region.

2,3-DCPP (Piperazine analog) Analog

NMR: Piperazine has two

distinct triplet-like signals (or

broad singlets) for 8 protons,

vs. pyrrolidine's 4+4 multiplet

pattern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(2,3-Dichlorophenyl)pyrrolidine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13742142/docs#technical-guide-spectroscopic-
characterization-of-1-2-3-dichlorophenyl-pyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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